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Compound of Interest

Compound Name: Linaclotide (Standard)

Cat. No.: B15558933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure,

disulfide bond arrangement, and associated analytical methodologies for Linaclotide.

Linaclotide is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of

irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1]

[2] Its complex structure, characterized by a specific network of three disulfide bonds, is integral

to its therapeutic function.

Molecular Structure and Physicochemical
Properties
Linaclotide is a synthetic 14-amino acid peptide, structurally analogous to the endogenous

guanylin peptide family and heat-stable enterotoxins from E. coli.[1][3] The peptide's primary

sequence and key properties are summarized below.

Quantitative Data Summary
The fundamental physicochemical properties of Linaclotide are presented in Table 1.
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Property Value Reference

Amino Acid Sequence (One-

Letter)
CCEYCCNPACTGCY [1]

Amino Acid Sequence (Three-

Letter)

H-Cys-Cys-Glu-Tyr-Cys-Cys-

Asn-Pro-Ala-Cys-Thr-Gly-Cys-

Tyr-OH

[1][4]

Molecular Formula C₅₉H₇₉N₁₅O₂₁S₆ [1]

Molecular Weight (Mr) 1526.8 g/mol [4]

Disulfide Bond Connectivity
Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-

Cys¹³
[1][2][3]

Disulfide Bonds and Three-Dimensional
Conformation
The defining structural feature of Linaclotide is its three intramolecular disulfide bonds. This

specific arrangement (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is crucial for maintaining the

peptide's compact, three-dimensional structure, which includes three β-turns.[3][5] This rigid

conformation is essential for its high-affinity binding to the guanylate cyclase-C receptor and its

overall biological activity.[2] The mispairing of these bonds can lead to inactive isomers, making

the precise and controlled formation of these linkages a critical challenge in its chemical

synthesis.[2][6]
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Structural Hierarchy of Linaclotide
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Diagram 1: Relationship between primary sequence, disulfide bonds, and final conformation.

Mechanism of Action: Signaling Pathway
Linaclotide exerts its therapeutic effect locally on the luminal surface of the intestinal

epithelium.[7][8] Its mechanism is initiated by binding to the guanylate cyclase-C (GC-C)

receptor.[9] This interaction triggers a downstream signaling cascade, as detailed below.

GC-C Receptor Activation: Linaclotide binds to and activates the transmembrane GC-C

receptor on intestinal enterocytes.[7]

cGMP Production: This activation stimulates the intracellular conversion of guanosine

triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11]

CFTR Activation: The rise in intracellular cGMP activates cGMP-dependent protein kinase II

(PKG-II), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) ion channel.[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15558933?utm_src=pdf-body-img
https://www.droracle.ai/articles/101271/what-is-the-mechanism-of-action-of-linaclotide-linzess
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2012/202811Orig1s000ClinPharmR.pdf
https://synapse.patsnap.com/blog/pharmaceutical-insights-linaclotides-randd-progress
https://www.droracle.ai/articles/101271/what-is-the-mechanism-of-action-of-linaclotide-linzess
https://aapep.bocsci.com/product/linaclotide-cas-851199-59-2-152760.html
https://go.drugbank.com/drugs/DB08890
https://go.drugbank.com/drugs/DB08890
https://www.researchgate.net/figure/Mechanism-of-Action-of-Linaclotide-Linaclotide-binds-to-the-guanylate-cyclase-C-GC-C_fig1_262384130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion and Fluid Secretion: Activated CFTR promotes the secretion of chloride (Cl⁻) and

bicarbonate (HCO₃⁻) into the intestinal lumen.[7][12] This increase in luminal anions leads to

the osmotic movement of sodium and water into the intestine.

Clinical Effect: The resulting increase in intestinal fluid softens stool and accelerates colonic

transit, alleviating constipation.[7] Additionally, extracellular cGMP is believed to decrease

the activity of pain-sensing nerves in the colon, reducing abdominal pain.[8][11]
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Diagram 2: Linaclotide's signaling pathway in intestinal epithelial cells.

Experimental Protocols
The synthesis and structural verification of a complex peptide like Linaclotide require

specialized and precise methodologies.

Peptide Synthesis and Regioselective Disulfide Bond
Formation
The synthesis of Linaclotide is typically achieved using Fmoc solid-phase peptide synthesis

(Fmoc-SPPS).[3] The primary challenge lies in the correct formation of the three specific

disulfide bonds. While random oxidation in solution is a possible method, it can produce
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numerous incorrect isomers.[2] A more controlled, regioselective approach is preferred to

ensure high yield of the correctly folded peptide.

Principle of Regioselective Synthesis: This method involves using different classes of thiol-

protecting groups for specific cysteine pairs. These groups are orthogonal, meaning they can

be removed selectively under different chemical conditions without affecting the others.

Generalized Protocol Outline:

Solid-Phase Synthesis: The linear 14-amino acid peptide is assembled on a solid support

resin. Cysteine residues are introduced with their thiol groups protected by orthogonal

protecting groups. For example:

Cys¹ and Cys⁶ might use an acid-labile group (e.g., Mmt - 4-methoxytrityl).

Cys² and Cys¹⁰ might use a group susceptible to mild oxidation (e.g., Dpm -

diphenylmethyl).

Cys⁵ and Cys¹³ might use a photolabile or heavy-metal-labile group (e.g., o-NBn - 2-

nitrobenzyl).[2]

First Disulfide Bond Formation: The first protecting group (e.g., Mmt) is selectively removed

from its corresponding cysteine pair using a dilute acid solution. The first disulfide bond is

then formed through mild oxidation on the solid phase.

Second Disulfide Bond Formation: The second protecting group (e.g., Dpm) is removed, and

the second bond is formed.

Cleavage and Final Bond Formation: The peptide is cleaved from the resin, which also

removes the final side-chain protecting groups. The final cysteine pair is then free to form the

third disulfide bond in solution via air oxidation or another mild oxidant.[2]

Purification: The final product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Disulfide Bond Analysis by Mass Spectrometry
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Verifying the correct disulfide connectivity is a critical quality control step. The most established

method involves a bottom-up mass spectrometry approach comparing non-reduced and

reduced peptide maps.[6][13]

Detailed Methodology:

Sample Preparation (Alkylation of Free Thiols - Optional but Recommended): To prevent

disulfide scrambling, any free sulfhydryl groups in the sample are first blocked (alkylated)

with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) at a neutral to slightly

acidic pH (pH ~6.5-7.5).[14]

Enzymatic Digestion (Non-Reducing): The alkylated protein is digested with a specific

protease (e.g., Trypsin, Chymotrypsin, or Glu-C). The choice of enzyme is critical to ensure

cleavage occurs between the cysteine residues involved in the disulfide bonds. The digestion

is performed under non-reducing conditions at a controlled pH and temperature (e.g., 37 °C)

to maintain the integrity of the disulfide bridges.[14][15]

LC-MS Analysis (Non-Reduced Sample): The resulting peptide mixture is analyzed by Liquid

Chromatography-Mass Spectrometry (LC-MS). The disulfide-linked peptides will elute as

single peaks with a mass corresponding to the two covalently linked peptide chains. The

high-resolution mass spectrometer (e.g., Q-TOF) identifies the masses of these linked

peptides.[16]

Reduction: A portion of the digest from step 2 is treated with a reducing agent, such as

dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to cleave all disulfide bonds.

[15]

LC-MS Analysis (Reduced Sample): The reduced sample is analyzed by LC-MS. The

previously linked peptides now appear as two separate, individual peptides at their

respective elution times and with their corresponding individual masses.

Data Analysis: The mass spectra from the non-reduced and reduced samples are compared.

By identifying which peptides disappear from the non-reduced map and which new peptides

appear in the reduced map, the specific cysteine pairings can be definitively assigned.[6][13]

MS/MS fragmentation of the non-reduced, disulfide-linked peptides can provide further

confirmation.
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Disulfide Bond Analysis Workflow
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Diagram 3: Experimental workflow for disulfide bond mapping by mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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